Ácido 2-amino-3-(trifluorometil)isonicotínico

Descripción general

Descripción

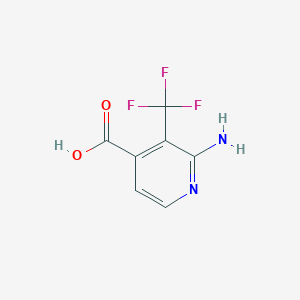

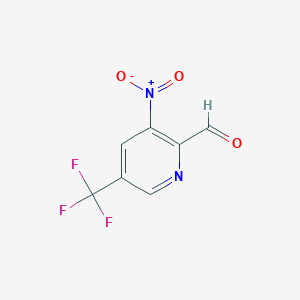

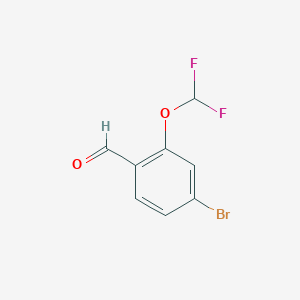

2-Amino-3-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid , which is a monocarboxylic derivative of pyridine . It has a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is also known by other names such as 3-(Trifluoromethyl)anthranilic acid .

Synthesis Analysis

The synthesis of trifluoromethylated amines, which includes 2-Amino-3-(trifluoromethyl)isonicotinic acid, can be achieved through the catalytic enantioselective isomerization of imines . This process involves a new chiral organic catalyst and can produce both aryl and alkyl trifluoromethylated amines with high enantioselectivities .Molecular Structure Analysis

The IUPAC name for 2-Amino-3-(trifluoromethyl)isonicotinic acid is 2-amino-3-(trifluoromethyl)benzoic acid . The SMILES string representation of its structure isC1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O . Physical And Chemical Properties Analysis

2-Amino-3-(trifluoromethyl)isonicotinic acid is a solid substance with a melting point range of 157.0°C to 160.0°C . Its InChI Key is UNLVJVQEDSDPIN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del ácido 2-amino-3-(trifluorometil)isonicotínico

El ácido 2-amino-3-(trifluorometil)isonicotínico es un compuesto con una estructura de trifluorometilpiridina (TFMP) que ha encontrado diversas aplicaciones en la investigación científica, particularmente en las industrias agroquímica y farmacéutica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos.

Agroquímicos: Los derivados de TFMP, incluido el ácido 2-amino-3-(trifluorometil)isonicotínico, se utilizan principalmente en la protección de los cultivos contra las plagas . La introducción del fluazifop-butilo, un derivado de TFMP, marcó el comienzo del uso de estos compuestos en el mercado agroquímico. Desde entonces, se han desarrollado más de 20 nuevos agroquímicos que contienen TFMP .

Farmacéuticos: En la industria farmacéutica, los derivados de TFMP se utilizan debido a sus propiedades fisicoquímicas únicas. Cinco productos farmacéuticos que contienen el grupo TFMP han sido aprobados para el mercado, y varios candidatos están en ensayos clínicos . Las actividades biológicas de estos derivados se atribuyen a las propiedades del átomo de flúor y a las características del grupo piridina .

Medicina veterinaria: Al igual que los productos farmacéuticos, los derivados de TFMP se han utilizado en medicina veterinaria. Dos productos veterinarios que contienen TFMP han recibido la aprobación del mercado, lo que indica la versatilidad y eficacia del compuesto en la salud animal .

Síntesis de agentes antimicrobianos: El ácido 2-amino-3-(trifluorometil)isonicotínico sirve como intermedio en la síntesis de benzoisotiazolononas antimicrobianas y ditiobis(benzamidas) . Estos compuestos son importantes en el desarrollo de nuevos agentes antimicrobianos que pueden combatir diversas infecciones bacterianas.

Síntesis orgánica: El compuesto participa en procesos de síntesis orgánica, particularmente en la activación del enlace C–F dentro del grupo CF3. Esto incluye la sustitución SN2' de tipo aniónico, la sustitución SN1' de tipo catiónico, la sustitución ipso y la funcionalización desfluorinante con metales de transición o catalizadores fotoredox .

Materiales funcionales: El desarrollo de materiales funcionales se ha visto mejorado en gran medida por la incorporación de productos químicos orgánicos fluorados, incluidos los derivados de TFMP. Los efectos únicos del flúor en las actividades biológicas y las propiedades físicas de los compuestos lo han convertido en un elemento esencial en la investigación química .

Pesticidas fluorados: Más del 50% de los pesticidas introducidos en las últimas dos décadas son fluorados, y alrededor del 40% contiene un grupo trifluorometilo. Esto destaca el papel significativo de los derivados de TFMP, incluido el ácido 2-amino-3-(trifluorometil)isonicotínico, en el desarrollo de pesticidas modernos .

Química de descubrimiento: Las propiedades únicas del flúor le han otorgado un lugar especial en la química de descubrimiento. El desarrollo continuo de productos químicos orgánicos fluorados, como los derivados de TFMP, es un área de investigación crítica, que promete muchas aplicaciones novedosas en el futuro .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .

Direcciones Futuras

The synthesis of trifluoromethylated amines, including 2-Amino-3-(trifluoromethyl)isonicotinic acid, is a promising area of research . The development of new chiral organic catalysts could enable the production of a wider range of trifluoromethylated amines with high enantioselectivities . These compounds have potential applications in pharmaceutical and agrochemical industries due to the unique impact of fluorine on organic molecules .

Análisis Bioquímico

Biochemical Properties

2-Amino-3-(trifluoromethyl)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, a metabolic pathway of the amino acid tryptophan . This interaction can modulate the activity of enzymes such as kynurenine aminotransferase and kynureninase, affecting the production of downstream metabolites. Additionally, 2-Amino-3-(trifluoromethyl)isonicotinic acid can form complexes with metal ions, which may influence its biochemical activity and interactions .

Cellular Effects

2-Amino-3-(trifluoromethyl)isonicotinic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 2-Amino-3-(trifluoromethyl)isonicotinic acid can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3-(trifluoromethyl)isonicotinic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 2-Amino-3-(trifluoromethyl)isonicotinic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(trifluoromethyl)isonicotinic acid can change over time. This compound exhibits stability under certain conditions, but it may undergo degradation under others . Long-term studies have shown that 2-Amino-3-(trifluoromethyl)isonicotinic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The stability and degradation of this compound can vary depending on factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of 2-Amino-3-(trifluoromethyl)isonicotinic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

2-Amino-3-(trifluoromethyl)isonicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other biomolecules . For example, this compound can influence the kynurenine pathway, affecting the production of metabolites such as kynurenic acid and quinolinic acid . Additionally, 2-Amino-3-(trifluoromethyl)isonicotinic acid can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-Amino-3-(trifluoromethyl)isonicotinic acid within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, facilitated by transport proteins . Once inside the cell, 2-Amino-3-(trifluoromethyl)isonicotinic acid can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of 2-Amino-3-(trifluoromethyl)isonicotinic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the subcellular localization of 2-Amino-3-(trifluoromethyl)isonicotinic acid can affect its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

2-amino-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-3(6(13)14)1-2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZGWQHSBVCVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)

![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)

![octahydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B1409131.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)

![6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B1409134.png)